

An In-depth Technical Guide to 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-Isoxazolyl)phenol

Cat. No.: B1296880

[Get Quote](#)

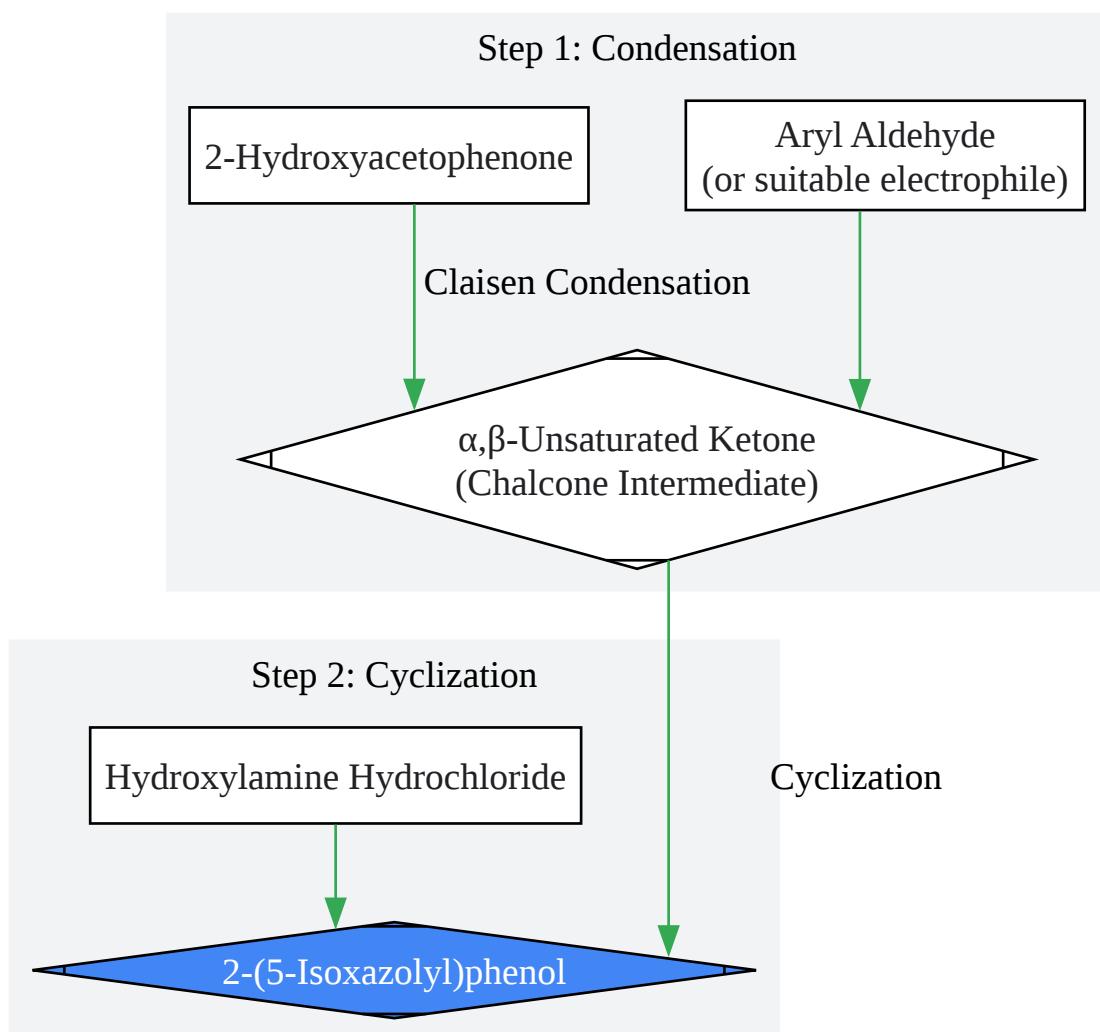
CAS Number: 61348-47-8

Chemical Structure:

- Molecular Formula: C₉H₇NO₂
- SMILES: c1ccc(c(c1)O)c2ccno2
- InChI Key: DBDXTIAEVFSDDNN-UHFFFAOYSA-N

This guide provides a comprehensive overview of **2-(5-Isoxazolyl)phenol**, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and putative biological activities.

Physicochemical Properties


2-(5-Isoxazolyl)phenol is a solid, pale yellow crystalline substance at room temperature.[\[1\]](#) Key physicochemical data are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	61348-47-8	[1]
Molecular Formula	C ₉ H ₇ NO ₂	[2]
Molecular Weight	161.16 g/mol	[2]
Melting Point	182-188 °C	[1]
Appearance	Pale yellow crystals	[1]
Purity	≥ 98% (HPLC)	[1]

Synthesis

While a specific, detailed protocol for the synthesis of **2-(5-Isoxazolyl)phenol** is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for isoxazole derivatives involves a two-step process.[\[3\]](#) This process begins with a Claisen condensation reaction, followed by cyclization with hydroxylamine. A patent also describes a general method for preparing **2-(5-isoxazolyl)phenol** derivatives by treating a precursor compound with a hydroxylamine salt.[\[4\]](#)

A generalized experimental workflow for the synthesis of a related isomer, which could be adapted for **2-(5-Isoxazolyl)phenol**, is presented below.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for isoxazole derivatives.

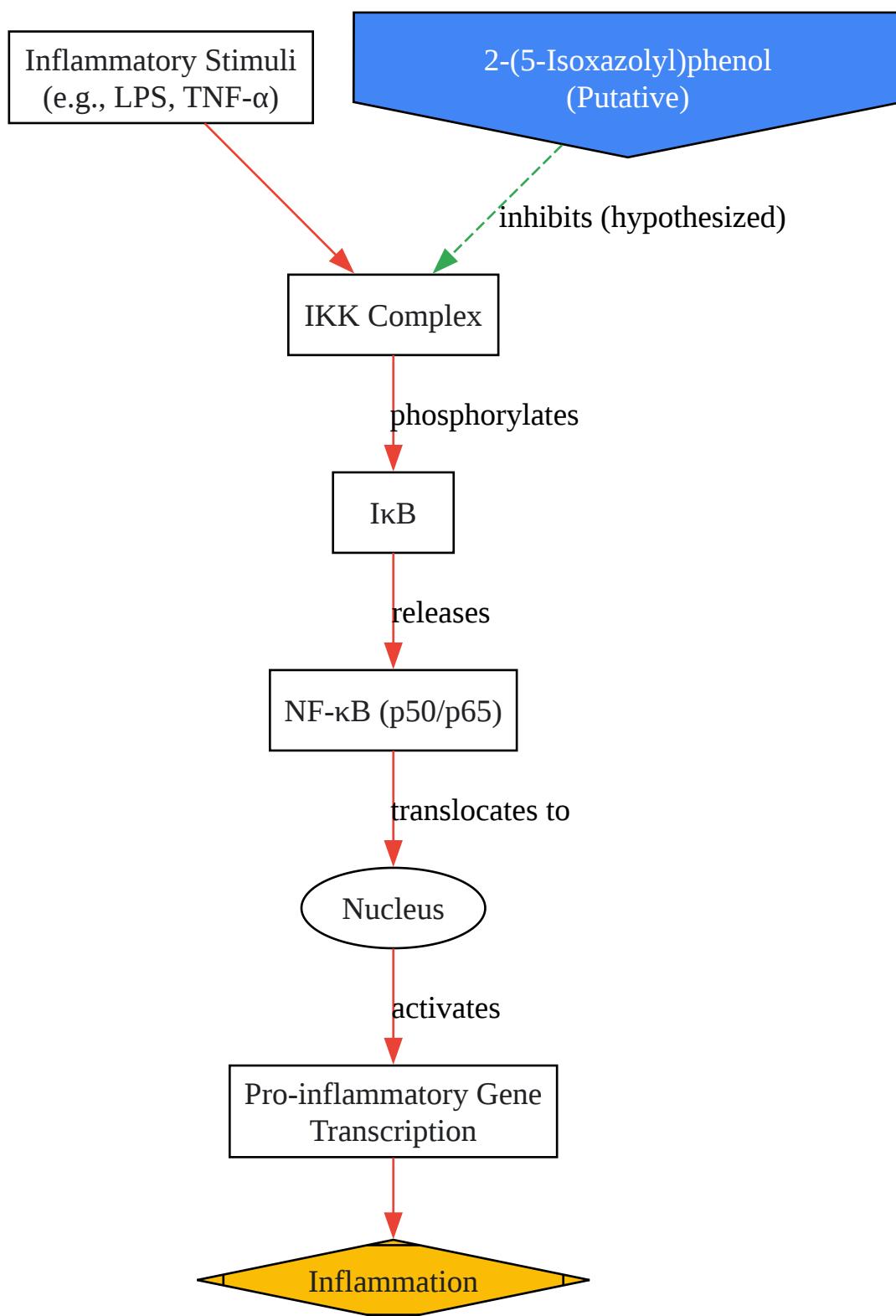
Experimental Protocol (Adapted from related synthesis)

Step 1: Synthesis of α,β -Unsaturated Ketone (Chalcone Intermediate)

- Dissolve 2-hydroxyacetophenone and a suitable aldehyde in ethanol.
- Add a catalytic amount of a strong base (e.g., sodium hydroxide) to the mixture.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

- Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone intermediate.
- Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent if necessary.

Step 2: Synthesis of **2-(5-Isoxazolyl)phenol**


- Reflux a mixture of the synthesized chalcone intermediate and hydroxylamine hydrochloride in ethanol.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
- Filter the precipitate, wash with water, and dry.
- Purify the crude **2-(5-Isoxazolyl)phenol** by column chromatography or recrystallization.[\[3\]](#)

Potential Biological Activities

While specific quantitative data for the biological activities of **2-(5-Isoxazolyl)phenol** are limited in the available literature, the isoxazole and phenol moieties are present in numerous compounds with established pharmacological properties.[\[3\]](#)[\[5\]](#) The compound is suggested to be an intermediate in the synthesis of pharmaceuticals targeting inflammatory and neurodegenerative diseases and is also explored for its potential anti-inflammatory and antimicrobial applications.[\[1\]](#)

Putative Anti-inflammatory Activity

Phenolic compounds are known to exhibit anti-inflammatory effects, with a key mechanism being the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[\[6\]](#) NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, phenolic compounds can suppress the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation) This assay provides a preliminary screening for anti-inflammatory activity.[3]

- Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of **2-(5-Isoxazolyl)phenol**.
- Use a standard anti-inflammatory drug (e.g., Ibuprofen) as a positive control.
- Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
- After cooling, measure the absorbance of the solutions at 660 nm.
- Calculate the percentage inhibition of protein denaturation.

Putative Antimicrobial Activity

Isoxazole derivatives have been widely studied for their antimicrobial properties against a range of bacterial and fungal strains.[3] The specific activity of **2-(5-Isoxazolyl)phenol** has not been detailed, but a general protocol for assessing antimicrobial efficacy is provided below.

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-plate Method) This is a common method for screening the antimicrobial activity of compounds.[3]

- Prepare nutrient agar plates and seed them with the test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Create wells (cups) in the agar using a sterile cork borer.
- Add a defined concentration of **2-(5-Isoxazolyl)phenol** dissolved in a suitable solvent (e.g., DMSO) to the wells.
- Use a standard antibiotic as a positive control and the solvent as a negative control.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Summary and Future Directions

2-(5-Isoxazolyl)phenol is a versatile heterocyclic compound with a confirmed chemical structure and CAS number. While it is cited as a valuable intermediate in various chemical syntheses, detailed public data on its specific biological activities and mechanisms of action are currently sparse. The provided synthetic and biological assay protocols are based on established methods for structurally related compounds and offer a foundational framework for further investigation.

Future research should focus on:

- Developing and publishing a detailed, optimized synthesis protocol for **2-(5-Isoxazolyl)phenol**.
- Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and antimicrobial activities, determining IC₅₀ and MIC values.
- Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.
- Performing spectroscopic analysis, including ¹H and ¹³C NMR, to provide a complete characterization profile.

Such studies will be crucial in fully defining the therapeutic and industrial potential of **2-(5-Isoxazolyl)phenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 4. AR120598A1 - PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL)-PHENOL - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(5-Isoxazolyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296880#2-5-isoxazolyl-phenol-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com